molecular formula C6H6O2S2 B3386963 3-Thiophenecarboxylic acid, 4-(methylthio)- CAS No. 78071-31-5

3-Thiophenecarboxylic acid, 4-(methylthio)-

Cat. No. B3386963
CAS RN: 78071-31-5
M. Wt: 174.2 g/mol
InChI Key: RGNPAXORJCAQOD-UHFFFAOYSA-N
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Description

3-Thiophenecarboxylic acid, 4-(methylthio)- is an organic compound with the chemical formula C₇H₈O₂S₂ . It is a derivative of thiophene, containing both a carboxylic acid group and a methylthio (methyl sulfide) substituent. The compound is a white solid with a melting point range of 125–127°C .


Synthesis Analysis

This compound can be synthesized through oxidation methods. One practical route involves oxidizing 2-acetylthiophene to yield 3-Thiophenecarboxylic acid, 4-(methylthio)- . Alternatively, it can be prepared by oxidizing thiophene-2-carboxaldehyde .


Molecular Structure Analysis

The molecular formula of 3-Thiophenecarboxylic acid, 4-(methylthio)- is C₇H₈O₂S₂ . Its structure consists of a thiophene ring with a carboxylic acid group at position 2 and a methylthio group (CH₃S) at position 4 .


Chemical Reactions Analysis

  • Ullmann Coupling : Copper(I) thiophene-2-carboxylate serves as a catalyst for Ullmann coupling reactions. This reaction is valuable for forming carbon-carbon bonds in organic synthesis .
  • 5-Lithio Derivative Formation : Upon treatment with a strong base like LDA (lithium diisopropylamide), thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative. This intermediate can be used as a precursor for various 5-substituted derivatives .

properties

IUPAC Name

4-methylsulfanylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S2/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNPAXORJCAQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CSC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356005
Record name 3-Thiophenecarboxylic acid, 4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiophenecarboxylic acid, 4-(methylthio)-

CAS RN

78071-31-5
Record name 3-Thiophenecarboxylic acid, 4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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